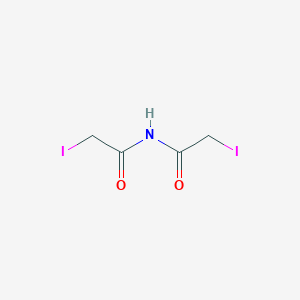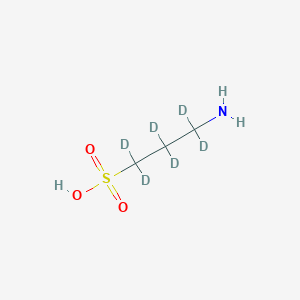
2-(1,2-DICARBOXYETHOXY)-3-HYDROXYBUTANEDIOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- is a complex organic compound with the molecular formula C12H14O14. It is known for its unique structure, which includes multiple carboxylic acid groups, hydroxyl groups, and ether linkages. This compound is often used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- typically involves multi-step organic reactions. One common method includes the esterification of butanedioic acid derivatives with ethylene glycol, followed by hydrolysis and oxidation steps to introduce the hydroxyl and additional carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acid or base catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various esters, amides, and alcohol derivatives. These products are often used in further chemical synthesis or as intermediates in industrial processes .
Applications De Recherche Scientifique
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- involves its interaction with various molecular targets. The carboxylic acid and hydroxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The compound’s unique structure allows it to participate in multiple biochemical pathways, making it a versatile tool in scientific research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)-: This compound has a similar structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Tartaric acid: Another similar compound, tartaric acid, has two hydroxyl groups but lacks the ether linkages present in Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy-.
Citric acid: Citric acid has multiple carboxylic acid groups and hydroxyl groups but differs in its overall structure and reactivity.
Uniqueness
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- is unique due to its combination of carboxylic acid, hydroxyl, and ether groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications .
Propriétés
Numéro CAS |
111451-14-0 |
|---|---|
Formule moléculaire |
C8H10O10 |
Poids moléculaire |
266.16 g/mol |
Nom IUPAC |
2-(1,2-dicarboxyethoxy)-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C8H10O10/c9-3(10)1-2(6(12)13)18-5(8(16)17)4(11)7(14)15/h2,4-5,11H,1H2,(H,9,10)(H,12,13)(H,14,15)(H,16,17) |
Clé InChI |
DMVKZVWUBJDAOG-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)OC(C(C(=O)O)O)C(=O)O)C(=O)O |
SMILES canonique |
C(C(C(=O)O)OC(C(C(=O)O)O)C(=O)O)C(=O)O |
Synonymes |
2-(1,2-dicarboxyethoxy)-3-hydroxybutanedioic acid sodium tartrate monosuccinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)





![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)


![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)


![4-[(1R)-1,5-Dimethyl-4-hexen-1-yl]-6-hydroxy-2-cycloehexen-1-one](/img/structure/B49806.png)
